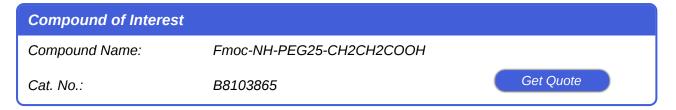


In-Depth Technical Guide: Physicochemical and Application Characteristics of Fmoc-NH-PEG25-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight, purity, and key applications of **Fmoc-NH-PEG25-CH2CH2COOH**, a heterobifunctional polyethylene glycol (PEG) linker. This document details the physicochemical properties, analytical methodologies for characterization, and its utility in bioconjugation, specifically in solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) development.

Physicochemical Properties

Fmoc-NH-PEG25-CH2CH2COOH is a high-purity, monodisperse PEG linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a carboxylic acid group at the other, connected by a 25-unit polyethylene glycol chain. The Fmoc group provides a temporary protecting group readily cleaved under basic conditions, while the carboxylic acid allows for conjugation to primary amines.

Table 1: Summary of Quantitative Data for Fmoc-NH-PEG25-CH2CH2COOH



Property	Value	Reference
Molecular Formula	C68H117NO29	
Molecular Weight	1412.62 g/mol	
Purity	≥95%	[1]
Appearance	White to off-white solid	
Storage Conditions	-20°C, long-term	[2]

Experimental Protocols for Characterization

Accurate determination of molecular weight and purity is critical for ensuring the quality and performance of **Fmoc-NH-PEG25-CH2CH2COOH** in research and drug development. The following are detailed methodologies for its characterization.

Determination of Molecular Weight by Mass Spectrometry

Objective: To confirm the molecular weight of Fmoc-NH-PEG25-CH2CH2COOH.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of Fmoc-NH-PEG25-CH2CH2COOH
 in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Dilute the
 stock solution to a final concentration of 10-100 μg/mL in the mobile phase.
- Chromatographic Separation (Optional but Recommended):
 - Column: A C8 or C18 reversed-phase column.



- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
- Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry Analysis:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 500-2000).
 - Data Analysis: The resulting mass spectrum will show a distribution of multiply charged ions. Deconvolution of this spectrum will provide the accurate molecular mass of the compound. For PEGylated compounds, post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the mass spectrum by reducing the number of charge states, aiding in data interpretation.[3]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Fmoc-NH-PEG25-CH2CH2COOH** and identify any potential impurities.

Methodology: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for purity analysis of Fmoc-containing compounds.

Instrumentation: An HPLC system equipped with a UV detector, an autosampler, and a C18 analytical column.

Procedure:

 Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-NH-PEG25-CH2CH2COOH in the mobile phase.



- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
 - Gradient: A linear gradient, for example, from 30% to 70% Mobile Phase B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV absorbance at 265 nm and 301 nm, characteristic of the Fmoc group.
- Data Analysis: The purity is determined by calculating the peak area of the main component as a percentage of the total peak area in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Fmoc-NH-PEG25-CH2CH2COOH**.

Methodology: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Data Acquisition: Acquire the ¹H NMR spectrum.
- Data Analysis:



- The characteristic peaks for the Fmoc group will be observed in the aromatic region (approximately 7.2-7.8 ppm).
- The repeating ethylene glycol units (-CH₂CH₂O-) of the PEG chain will show a prominent signal around 3.6 ppm.[4][5]
- Signals corresponding to the methylene protons of the propionic acid moiety and the protons adjacent to the amide linkage should also be identifiable.
- Integration of the peak areas should be consistent with the number of protons in each part of the molecule.

Applications and Experimental Workflows

Fmoc-NH-PEG25-CH2CH2COOH is a versatile linker primarily used in solid-phase peptide synthesis and for the development of antibody-drug conjugates.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this molecule can be used to introduce a hydrophilic PEG spacer within a peptide sequence. The Fmoc-protected amine allows for its incorporation into the growing peptide chain using standard coupling protocols, while the carboxylic acid can be used for further modifications or conjugation.

Below is a logical workflow for incorporating **Fmoc-NH-PEG25-CH2CH2COOH** into a peptide sequence during SPPS.



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Figure 1. Workflow for incorporating Fmoc-NH-PEG25-CH2CH2COOH in SPPS.

Antibody-Drug Conjugate (ADC) Development



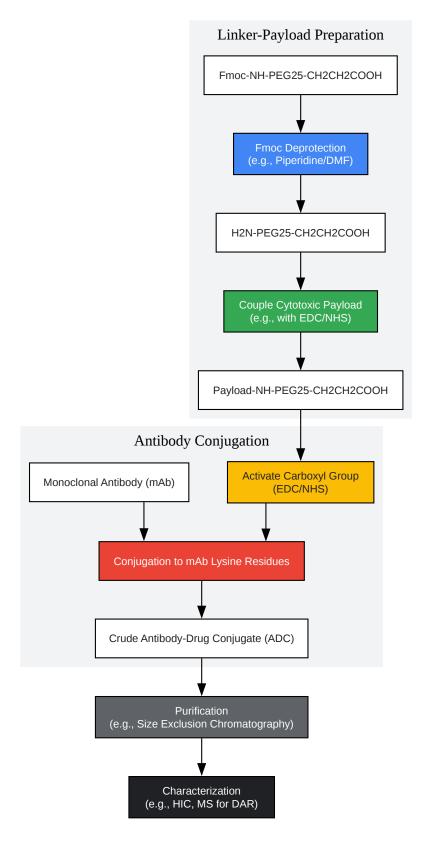




The hydrophilic PEG spacer in **Fmoc-NH-PEG25-CH2CH2COOH** can enhance the solubility and pharmacokinetic properties of ADCs.[6][7] The carboxylic acid can be activated to react with surface-exposed amine residues (e.g., lysine) on an antibody, while the Fmoc group is removed to allow for the attachment of a cytotoxic payload.

Below is a conceptual workflow for the synthesis of an ADC using this PEG linker.





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Figure 2. Conceptual workflow for ADC synthesis using the PEG linker.



This guide provides essential technical information for the effective use of **Fmoc-NH-PEG25-CH2CH2COOH** in research and development. The provided protocols and workflows serve as a foundation for experimental design and implementation.

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